molecular formula C10H11NO2 B1430327 (3-Methoxy-1-benzofuran-2-yl)methanamine CAS No. 1538508-26-7

(3-Methoxy-1-benzofuran-2-yl)methanamine

Cat. No.: B1430327
CAS No.: 1538508-26-7
M. Wt: 177.2 g/mol
InChI Key: KGVYQGQUYUWENU-UHFFFAOYSA-N
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Description

(3-Methoxy-1-benzofuran-2-yl)methanamine is an organic compound with the molecular formula C10H11NO2.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-benzofuran-2-yl)methanamine typically involves the formation of the benzofuran ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization with methoxy and methanamine groups is achieved through various organic reactions such as nucleophilic substitution and reductive amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-benzofuran-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce amine derivatives with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1-benzofuran-2-yl)methanamine
  • (3-Hydroxy-1-benzofuran-2-yl)methanamine
  • (3-Chloro-1-benzofuran-2-yl)methanamine

Uniqueness

(3-Methoxy-1-benzofuran-2-yl)methanamine is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

(3-methoxy-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYQGQUYUWENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538508-26-7
Record name 1-(3-methoxy-1-benzofuran-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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